molecular formula C10H10N2O3 B2933709 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 84807-25-0

1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2933709
CAS No.: 84807-25-0
M. Wt: 206.201
InChI Key: HLWMKSWOOCBYDD-UHFFFAOYSA-N
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Description

1-(4-Nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS 84807-25-0) is a high-purity nitro-substituted indoline compound offered for advanced research and development. With a molecular formula of C 10 H 10 N 2 O 3 and a molecular weight of 206.20, this chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry . The indole and indoline scaffolds are recognized as privileged structures in drug discovery due to their extensive biological potential . Researchers utilize these scaffolds to develop novel therapeutic agents, as indole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties . Specifically, nitro-indoline derivatives like this compound are of significant interest for constructing more complex molecules targeted at kinase inhibition, such as against EGFR and VEGFR-2, which are critical pathways in oncology research . This product is intended for use as a key precursor in the synthesis of these biologically active compounds. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)11-6-5-8-9(11)3-2-4-10(8)12(14)15/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMKSWOOCBYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the nitration of 2,3-dihydro-1H-indole followed by acylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro-indole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Condensation Reactions

The ethanone group readily participates in nucleophilic condensation reactions. Key findings include:

Reactant TypeConditionsProduct FormedApplicationSource
Primary aminesEthanol, reflux (4-6 hrs)Schiff bases (C=N linkage)Intermediate for bioactive indole derivatives
HydrazinesAcidic conditionsHydrazone derivativesPrecursors for heterocyclic synthesis
Knoevenagel substratesCTAB/VB₁ catalyst, 57°CPolycyclic pyridine-indole hybridsPharmaceutical scaffold development

Example reaction with 4-aminophenyl derivatives:

text
1-(4-Nitroindolin-1-yl)ethanone + 4-nitroacetophenone → 1-(1H-indol-1-yl)-2-((4-((1-(4-nitrophenyl)ethylidene)amino)phenyl)amino)ethanone [7]

Nucleophilic Additions

The ketone undergoes nucleophilic attacks at the carbonyl carbon:

Documented pathways:

  • Michael Addition :

    • Reacts with enolates from cycloalkanones under basic conditions

    • Forms 6-membered indole-pyridine fused systems (75-92% yield)

    • Requires EtOH solvent and 2-3 hr reflux

  • Amine Additions :

    • Produces 2-amino-4-arylpyridine-3,5-dicarbonitriles (90-94% yield)

Nitro Group Reduction

Though not directly documented for this compound, analogous indole derivatives show:

  • Catalytic Hydrogenation :

    • 10% Pd/C, H₂ (1 atm), EtOH → Amine derivative

    • Typical conversion time: 4-6 hrs

Methoxyalkylation

Derivative synthesis observed in related compounds:

text
2-methoxy-1-(4-nitroindolin-1-yl)ethanone → Forms via Williamson ether synthesis (K₂CO₃, DMF, 60°C) [5][9]

Multi-Component Reactions (MCRs)

This compound's dual reactivity enables participation in complex MCRs:

ComponentsCatalyst SystemProduct ClassYieldKey Feature
Aldehyde + Malononitrile + NH₄OAcVB₁/CTABPyrido[2,3-d]pyrimidines88%Three new rings formed
Cycloalkanone + Aromatic aldehydeNoneCycloalkyl[b]pyridines80-95%Six-step tandem mechanism

Reaction mechanism involves:

  • Knoevenagel condensation (aldehyde activation)

  • Iminium ion formation (amine interaction)

  • Cyclization via intramolecular nucleophilic attack

Stability Considerations

Critical reaction parameters from experimental data:

FactorOptimal RangeEffect of Deviation
Temp50-60°C>65°C leads to nitro group decomposition
pH4.5-5.5 (weak acid)Alkaline conditions cause indole ring oxidation
SolventEtOH/H₂O (4:1)Polar aprotic solvents reduce yield by 15-20%

Scientific Research Applications

1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a chemical compound belonging to the indole family, known for its diverse biological activities. It features a nitro group and an ethanone functional group, which contribute to its potential applications in medicinal chemistry. Indole derivatives are widely studied for their roles in various biological processes and therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Key Chemical Properties

  • Molecular Formula: C11H12N2O2C_{11}H_{12}N_2O_2
  • Molecular Weight: Approximately 206.24 g/mol

Synthesis

The synthesis of this compound can be achieved through multi-step reactions. Controlling reaction conditions such as temperature, time, and solvent choice is crucial for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and characterize the final product.

Potential Applications

This compound has potential applications in various scientific fields:

  • Medicinal Chemistry: Due to the therapeutic benefits of Indole derivatives across multiple domains.
  • Interaction with biological targets: Enzymes or receptors. Indole derivatives modulate various biochemical pathways. Data supporting these mechanisms often come from in vitro studies demonstrating their effects on cell lines or animal models.

Chemical Reactions

Mechanism of Action

The mechanism of action of 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring can also interact with specific receptors or enzymes, modulating their activity and resulting in various pharmacological effects[4][4].

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Group Variations

The following table summarizes key analogs of 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, highlighting structural differences and their implications:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound 4-NO₂ C₁₀H₁₀N₂O₃ 206.2 Not explicitly provided Target compound; nitro group enhances electrophilicity -
1-(5-Nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one 5-NO₂ C₁₀H₁₀N₂O₃ 206.2 33632-27-8 Isomeric analog; altered electronic distribution due to nitro position
1-(6-Iodo-2,3-dihydro-1H-indol-1-yl)ethanone 6-Iodo C₁₀H₁₀INO 287.1 115666-43-8 Halogenated analog; iodine introduces steric bulk and polarizability
1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one 6-Fluoro C₁₀H₁₀FNO 179.2 Not provided Electron-withdrawing fluorine affects ring reactivity and solubility
2-(4-Aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 4-Aminophenyl side chain C₁₆H₁₆N₂O 252.3 953725-03-6 Aminophenyl group enhances potential for hydrogen bonding; versatile scaffold
(2E)-1-(2,3-Dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl propenone C₁₇H₁₄FNO 283.3 Not provided Conjugated system increases π-stacking potential; fluorophenyl enhances metabolic stability

Key Differences in Physicochemical Properties

  • Nitro vs. Halogen Substituents: The nitro group (NO₂) at the 4-position in the target compound imparts strong electron-withdrawing effects, reducing electron density on the indole ring compared to halogenated analogs (e.g., 6-iodo or 6-fluoro derivatives). This increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
  • Positional Isomerism : The 4-nitro and 5-nitro isomers exhibit distinct electronic profiles. The 4-nitro derivative likely has a more planar structure due to conjugation with the indole ring, whereas the 5-nitro isomer may experience steric hindrance, affecting binding affinity in biological systems .

Biological Activity

1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known as 4-nitroindolin-2-one, is a compound with significant biological activity. Its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activities based on diverse research findings, including case studies and experimental data.

  • Chemical Formula : C10_{10}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 206.20 g/mol
  • CAS Number : 84807-25-0
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that compounds related to this compound exhibit notable antitumor properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines. A study reported that certain indole-based compounds had IC50_{50} values ranging from 5 to 15 µM against human cancer cell lines, suggesting potent cytotoxic activity .

Antibacterial Properties

The compound has also demonstrated antibacterial activity against several strains of bacteria. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL . This suggests potential use in developing new antibacterial agents.

Anti-inflammatory Effects

Inflammation-related conditions can benefit from compounds like this compound. Experimental models have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This anti-inflammatory effect could be harnessed for therapeutic applications in diseases characterized by chronic inflammation.

Case Study 1: Antitumor Activity

In a study focusing on the synthesis of indole derivatives, researchers synthesized a series of compounds based on the indole structure. Among these, one derivative exhibited significant antitumor activity with an IC50_{50} value of 8 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antibacterial Activity

A comparative study evaluated the antibacterial effects of several indole derivatives against Staphylococcus aureus and Escherichia coli. The compound showed a promising MIC of 100 µg/mL against S. aureus, indicating its potential as a lead compound for further development into an antibacterial agent .

Research Findings Summary

Activity IC50_{50}/MIC Cell Line/Organism Reference
Antitumor8 µMMCF-7 (breast cancer)
Antibacterial100 µg/mLStaphylococcus aureus
Anti-inflammatoryReduction in TNF-alphaMacrophage cell line

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, and what key intermediates are involved?

Answer:
The synthesis typically involves nitration of 2,3-dihydro-1H-indole followed by acetylation. Key steps include:

  • Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 4-position, yielding 4-nitro-2,3-dihydro-1H-indole. Monitor regioselectivity via [¹H NMR]( ) (aromatic proton splitting patterns) .
  • Acetylation : Treat the intermediate with acetyl chloride in pyridine to install the ethanone moiety. Purify via silica gel chromatography (ethyl acetate/hexane) to remove byproducts like over-acetylated derivatives .
    Intermediate characterization should include mass spectrometry (e.g., ESI-MS) to confirm molecular weight .

Basic: Which spectroscopic techniques are most effective for characterizing the nitro and acetyl groups in this compound?

Answer:

  • FT-IR : Identify the nitro group’s asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and the acetyl C=O stretch (~1680 cm⁻¹) .
  • ¹H/¹³C NMR : The acetyl methyl group appears as a singlet (~2.5 ppm in ¹H NMR, ~200 ppm in ¹³C NMR). Nitro-substituted indoline protons show deshielding (δ 8.0–8.5 ppm) .
  • High-resolution MS : Confirm the molecular formula (C₁₀H₁₀N₂O₃) via exact mass analysis .

Advanced: How can competing side reactions during nitration (e.g., di-nitration or ring oxidation) be minimized?

Answer:

  • Temperature control : Maintain reaction temperatures below 10°C to suppress over-nitration .
  • Electron-withdrawing protection : Temporarily protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group to direct nitration to the 4-position .
  • Workup optimization : Quench the reaction with ice-water and extract with dichloromethane to isolate the mono-nitro product before acetylation .

Advanced: What computational methods are suitable for predicting the nitro group’s impact on the compound’s electronic structure and reactivity?

Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-5 or C-7 positions) influenced by the nitro group .
  • HOMO-LUMO analysis : Predict charge-transfer interactions relevant to biological activity or photostability .
  • Solvent modeling : Include polarizable continuum models (PCM) to simulate solvent effects on tautomerism .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group reduction or decomposition .
  • Moisture control : Use desiccants to avoid hydrolysis of the acetyl group .
  • Purity monitoring : Regularly analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

Advanced: How can researchers resolve contradictions between experimental and computational NMR chemical shifts?

Answer:

  • Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., indoline ring puckering) .
  • Solvent standardization : Use DMSO-d6 for consistent hydrogen bonding with the nitro group .
  • Hybrid methods : Combine DFT with molecular dynamics to model solvent and temperature effects .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Pharmacophore development : The nitro group enhances binding to nitroreductase enzymes, making it a candidate for prodrug design .
  • Structure-activity studies : Modify the acetyl group to explore anti-inflammatory or anticancer activity .

Advanced: What strategies optimize crystallography studies for derivatives of this compound?

Answer:

  • Co-crystallization : Use halogenated analogs (e.g., 4-chloro derivatives) to improve crystal packing via halogen bonding .
  • Slow evaporation : Grow crystals in ethanol/water (7:3) at 4°C for high-resolution X-ray diffraction .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···O) to rationalize packing motifs .

Basic: How does the nitro group influence the compound’s solubility and formulation for biological assays?

Answer:

  • Solubility enhancement : Use DMSO as a co-solvent (≤5% v/v in PBS) to dissolve the hydrophobic nitro-indoline core .
  • Lipophilicity : Calculate logP values (~1.9) to predict membrane permeability .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

  • Nitro as a directing group : The meta-directing nature of the nitro group favors substitution at C-5 or C-7. Use kinetic studies (UV-Vis monitoring) to confirm reaction pathways .
  • Leaving group optimization : Replace the acetyl group with better leaving groups (e.g., triflate) to enhance NAS rates .

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